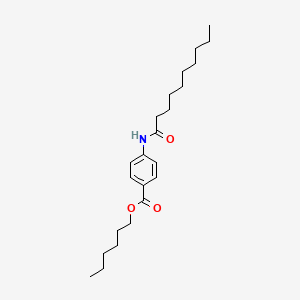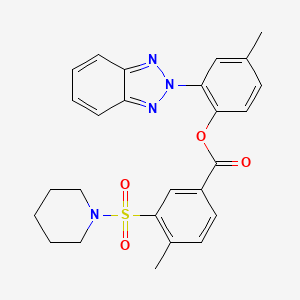
Hexyl 4-(decanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 4-(decanoylamino)benzoate is an organic compound with the molecular formula C23H37NO3. It is a derivative of benzoic acid and is characterized by the presence of a hexyl group and a decanoylamino group attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for commercial applications.
化学反応の分析
Types of Reactions
Hexyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decanoylamino)benzoic acid and hexanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Hydrolysis: 4-(decanoylamino)benzoic acid and hexanol.
Oxidation: Various carboxylic acids or oxidized derivatives depending on the reaction conditions.
Substitution: Substituted derivatives of this compound with different functional groups on the benzene ring.
科学的研究の応用
Hexyl 4-(decanoylamino)benzoate has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential anti-inflammatory and antimicrobial properties, making it a candidate for the development of new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as UV-absorbing coatings and films.
作用機序
The mechanism of action of Hexyl 4-(decanoylamino)benzoate primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
類似化合物との比較
Hexyl 4-(decanoylamino)benzoate can be compared with other similar compounds, such as:
Diethylamino hydroxybenzoyl hexyl benzoate: Both compounds are used in sunscreens for their UV-absorbing properties, but this compound has a different chemical structure and may offer unique benefits in terms of stability and efficacy.
Octocrylene: Another UV filter used in sunscreens, but with a different absorption spectrum and photostability profile.
Avobenzone: A widely used UVA filter with a different chemical structure and mechanism of action.
特性
分子式 |
C23H37NO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
hexyl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C23H37NO3/c1-3-5-7-9-10-11-12-14-22(25)24-21-17-15-20(16-18-21)23(26)27-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,25) |
InChIキー |
UKJJXSIYTYHEHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016791.png)
![N-(3,4-dichlorophenyl)-3-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B15016806.png)
![3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15016812.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B15016822.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B15016834.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B15016840.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016854.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15016862.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15016869.png)

